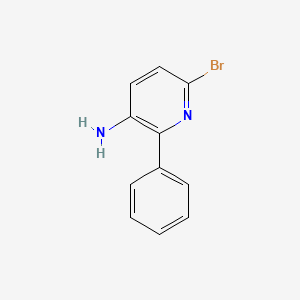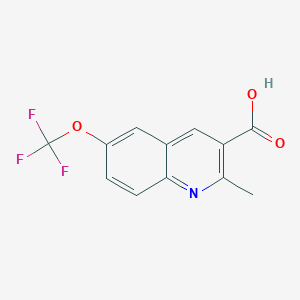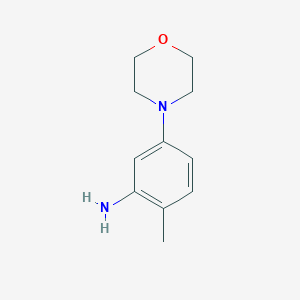
2-Methyl-5-morpholinoaniline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Electrochemical Studies
Electrochemical Oxidation and Synthesis : The electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline, a derivative of 2-Methyl-5-morpholinoaniline, has been extensively studied. This includes research on its reaction mechanisms, such as ECCCEC (Electrochemical-Chemical-Chemical-Chemical-Electrochemical-Chemical) mechanism and the study of its instabilities and transformations in different conditions. For example, the oxidation/hydrolysis process of 2,5-diethoxy-4-morpholinoaniline reacts with thiobarbituric acid, leading to different products (Beiginejad & Nematollahi, 2019). Similar studies have also been done to explore the electrochemical trimerization of 4-morpholinoaniline and its mechanisms (Esmaili & Nematollahi, 2011).
Mechanistic Insights : Detailed studies into the mechanisms of electrochemical oxidation, such as hydrolysis, hydroxylation, and trimerization processes of related compounds, provide insights into the behavior of 2-Methyl-5-morpholinoaniline under various pH conditions (Beiginejad & Nematollahi, 2015).
Pharmaceutical and Biological Applications
Synthesis of Potent Antimicrobials : Synthesis studies have shown that derivatives of morpholinoaniline, like 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, are useful for creating potent antimicrobials, including arecoline derivatives and other pharmaceutical compounds (Kumar, Sadashiva & Rangappa, 2007).
Catalytic Synthesis : The palladium-catalyzed dehydrative tandem benzylation of 2-morpholinoanilines has been developed as an efficient synthesis route for potentially biologically significant compounds (Hikawa, Ichinose, Kikkawa & Azumaya, 2018).
DNA Binding and Anticancer Properties : Studies have shown that certain platinum(II) complexes containing morpholinoaniline units exhibit significant DNA binding properties and biological activities, which could be important in cancer research (Brodie, Collins & Aldrich-Wright, 2004).
Pharmacological Potential : Research on morpholine derivatives indicates their potential in pharmacology, such as being intermediates in the synthesis of antibiotics like linezolid (Janakiramudu et al., 2017).
Environmental and Ecotoxicological Research
- Impact on Aquatic Organisms : Studies on chemicals like 2'-deoxy-5-azacytidine, structurally related to morpholinoaniline, have demonstrated their effects on DNA methylation in aquatic organisms, indicating the environmental impact of these compounds (Vandegehuchte et al., 2010).
Safety And Hazards
While specific safety data for 2-Methyl-5-morpholinoaniline is not available, similar compounds like 2-Morpholinoaniline have safety data sheets available. These compounds may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Always handle chemicals with appropriate safety measures.
Eigenschaften
IUPAC Name |
2-methyl-5-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-2-3-10(8-11(9)12)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAGWHGZKMGPOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-morpholinoaniline | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2-aminoethoxy)phenyl]methanesulfonamide](/img/structure/B1372590.png)
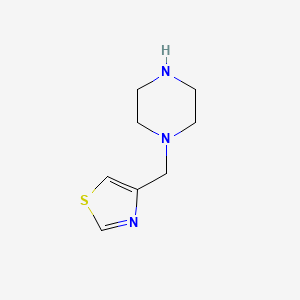
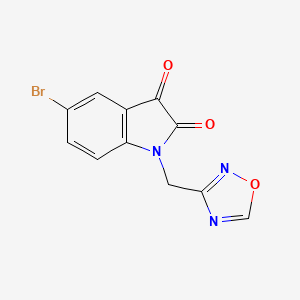
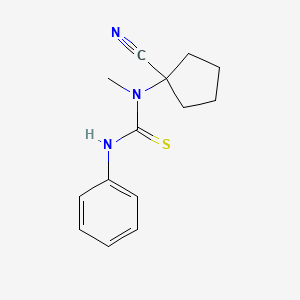
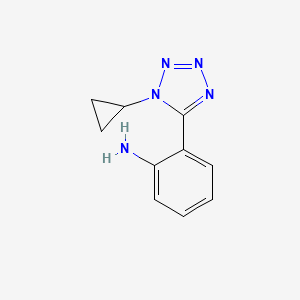
![[1-(4-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1372597.png)
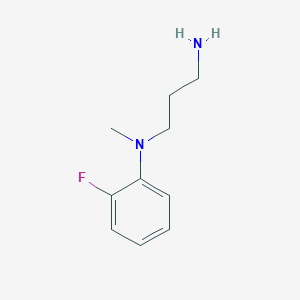
![3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid](/img/structure/B1372600.png)
![2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid](/img/structure/B1372602.png)
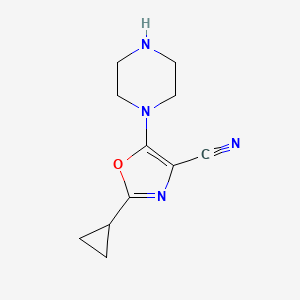
![1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1372604.png)
![N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide](/img/structure/B1372609.png)
